1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide
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Overview
Description
1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide is an organic compound with a complex structure, featuring a benzylamino group, a methoxy-methylphenyl group, and a sulfanylideneacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the benzylamino group and the methoxy-methylphenyl group separately, followed by their coupling under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the sulfanylideneacetamide moiety may participate in redox reactions or form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylamino)-N-(2-methoxyphenyl)-2-sulfanylideneacetamide
- 2-(benzylamino)-N-(2-methylphenyl)-2-sulfanylideneacetamide
- 2-(benzylamino)-N-(2-methoxy-5-chlorophenyl)-2-sulfanylideneacetamide
Uniqueness
1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-8-9-15(21-2)14(10-12)19-16(20)17(22)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFLQMUZMTCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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